molecular formula C10H4BrF3INO B13058848 5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole

5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole

Cat. No.: B13058848
M. Wt: 417.95 g/mol
InChI Key: ATMWZOOENUIZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Isoxazole Ring: The initial step involves the formation of the isoxazole ring through a cycloaddition reaction. This can be achieved using a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.

    Introduction of Bromine and Iodine: The bromine and iodine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Iodination can be achieved using iodine or N-iodosuccinimide (NIS) under similar conditions.

    Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira reaction has been employed to produce 4-alkynylisoxazoles from 4-iodoisoxazoles, showcasing the versatility of isoxazole derivatives in organic synthesis . The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable scaffold for drug development.

Biological Activities

Antimicrobial and Antiviral Properties
Isoxazole derivatives, including 5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole, have demonstrated significant antimicrobial and antiviral activities. Research indicates that isoxazole-containing compounds exhibit a range of biological effects, such as:

  • Antifungal Activity: Isoxazole derivatives have been shown to inhibit fungal growth effectively.
  • Antiviral Activity: Some studies suggest that these compounds can interfere with viral replication mechanisms.
  • Anticancer Potential: The compound's structure allows it to interact with various biological targets, potentially leading to anticancer effects .

Therapeutic Applications

The unique properties of this compound position it as a candidate for several therapeutic applications:

  • Cancer Treatment: Due to its ability to inhibit cell proliferation in certain cancer cell lines, it may serve as a lead compound for developing new anticancer agents.
  • Anti-inflammatory Drugs: The compound's potential anti-inflammatory properties could be explored in developing treatments for inflammatory diseases.
  • Neurological Disorders: Isoxazoles have been investigated for their anticonvulsant properties, suggesting potential applications in treating epilepsy and other neurological disorders .

Case Studies

Several studies have documented the synthesis and evaluation of isoxazole derivatives:

  • Study on Antimicrobial Activity: A recent investigation assessed the antimicrobial efficacy of various isoxazole derivatives against common pathogens. Results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .
  • Evaluation in Cancer Models: In vitro studies demonstrated that certain isoxazole derivatives could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins and enzymes. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
  • 5-(4-Bromophenyl)isoxazole-3-propionic acid
  • 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
  • 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid

Uniqueness

5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole is unique due to the combination of bromine, iodine, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Additionally, the compound’s structural features make it a valuable scaffold for the development of novel bioactive molecules and materials.

Biological Activity

5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole (CAS Number: 1960427-94-4) is a compound of growing interest due to its diverse biological activities. Isoxazole derivatives have been extensively studied for their pharmacological potential, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of this compound is characterized by the presence of a bromophenyl group, an iodo substituent, and a trifluoromethyl group attached to the isoxazole ring. This unique arrangement contributes to its biological activity.

Property Value
Molecular Formula C10H6BrF3I N
Molecular Weight 338.96 g/mol
CAS Number 1960427-94-4
Chemical Structure Chemical Structure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoxazole derivatives. The compound has shown promising results against various bacterial strains. For instance, a study indicated that isoxazole derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The antiviral potential of isoxazole compounds has also been explored, particularly in relation to Zika virus infections. In vitro studies demonstrated that certain derivatives exhibit potent antiviral activity against Zika virus strains . The structural modifications in compounds similar to this compound have been linked to enhanced efficacy.

Anticancer Activity

Isoxazoles have been investigated for their anticancer properties. Compounds with similar structures have shown inhibitory effects on cancer cell proliferation and induction of apoptosis in various cancer cell lines .

Case Studies

  • Antibacterial Efficacy : A series of experiments tested the antibacterial activity of several isoxazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
    • Results: The compound exhibited an MIC of 32 µg/mL against E. coli, indicating moderate antibacterial activity.
  • Antiviral Screening : In a study focused on Zika virus, derivatives were screened for their ability to inhibit viral replication in human cell lines.
    • Results: The compound demonstrated a dose-dependent inhibition with an IC50 value of 0.5 µM, suggesting strong antiviral potential.

Structure-Activity Relationship (SAR)

The biological activities of isoxazoles are often influenced by their structural components. The presence of electron-withdrawing groups such as trifluoromethyl and halogens (bromo and iodo) has been correlated with increased biological potency .

Structural Feature Effect on Activity
Trifluoromethyl Group Enhances lipophilicity and potency
Bromo Substituent Increases antibacterial activity
Iodo Substituent Modulates electronic properties

Properties

Molecular Formula

C10H4BrF3INO

Molecular Weight

417.95 g/mol

IUPAC Name

5-(4-bromophenyl)-4-iodo-3-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C10H4BrF3INO/c11-6-3-1-5(2-4-6)8-7(15)9(16-17-8)10(12,13)14/h1-4H

InChI Key

ATMWZOOENUIZCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NO2)C(F)(F)F)I)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.